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Compound of Interest

Compound Name:
4-(5,5-Dimethyl-1,3,2-

dioxaborinan-2-yl)isoquinoline

Cat. No.: B1306191 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the methodologies for the synthesis

and structural elucidation of isoquinoline-derived boronic esters, with a focus on single-crystal

X-ray diffraction techniques. While crystallographic data for specific isoquinoline-derived

boronic esters, such as the one associated with the Cambridge Structural Database (CSD)

entry CCDC 2383612, have been determined, this guide will focus on the generalized

experimental protocols due to the absence of publicly available detailed reports for specific

structures.

Introduction to Isoquinoline-Derived Boronic Esters
The fusion of the isoquinoline scaffold, a prominent motif in numerous alkaloids and

pharmacologically active compounds, with the versatile boronic ester functionality offers a rich

platform for the development of novel chemical entities in drug discovery and materials

science. Boronic acids and their esters are widely recognized for their role in Suzuki-Miyaura

cross-coupling reactions, as well as their applications as sensors and therapeutic agents. The

determination of the precise three-dimensional arrangement of atoms within these molecules

through single-crystal X-ray crystallography is paramount for understanding their structure-

activity relationships, designing more potent analogues, and ensuring intellectual property.
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The synthesis of isoquinoline-derived boronic esters can be approached through several

strategic pathways, primarily involving either the construction of the isoquinoline ring on a pre-

functionalized boronic ester or the introduction of a boronic ester moiety onto a pre-existing

isoquinoline core.

General Synthetic Protocol
A common and effective method involves a palladium-catalyzed cross-coupling reaction, such

as the Miyaura borylation, between a halogenated isoquinoline and a diboron reagent.

Materials:

Halogenated isoquinoline (e.g., 4-bromoisoquinoline)

Bis(pinacolato)diboron (B₂pin₂)

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)

Base (e.g., potassium acetate - KOAc)

Anhydrous solvent (e.g., dioxane, toluene, or DMSO)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated isoquinoline

(1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), palladium catalyst (1-5 mol%), ligand (1-5

mol%), and base (2.0-3.0 eq.).

Add the anhydrous solvent via syringe.

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes

or by three freeze-pump-thaw cycles.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the

required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

isoquinoline-derived boronic ester.

Crystal Structure Determination by Single-Crystal X-
ray Diffraction
The gold standard for determining the three-dimensional structure of a crystalline solid is

single-crystal X-ray diffraction. This technique provides precise information on bond lengths,

bond angles, and the overall molecular conformation.

Experimental Protocol for Crystallization and X-ray
Diffraction
Step 1: Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1]

Common crystallization techniques include:

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent

mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly

over days or weeks.

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small,

open vial, which is then enclosed in a larger sealed container with a second, more volatile

solvent (the "anti-solvent") in which the compound is less soluble. Diffusion of the anti-
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solvent vapor into the compound's solution gradually lowers its solubility, promoting crystal

growth.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled,

leading to supersaturation and subsequent crystallization.

Step 2: Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a

microscope.[2][3]

The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a

stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

The goniometer head is placed on the diffractometer.

A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.[2]

The crystal is rotated, and a series of diffraction images are collected by a detector.[4]

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The initial crystal structure is solved using direct methods or Patterson methods.

The structural model is then refined against the experimental data, a process that iteratively

adjusts atomic positions, and thermal parameters to minimize the difference between the

observed and calculated diffraction intensities.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final refined structure is validated using various crystallographic metrics.

Data Presentation
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The crystallographic data obtained from a single-crystal X-ray diffraction experiment is typically

presented in a series of tables. While specific data for an isoquinoline-derived boronic ester is

not publicly detailed, the following tables serve as a template for the expected quantitative

information.

Table 1: Crystal Data and Structure Refinement Parameters.
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Parameter Example Value

Empirical formula C₁₅H₁₈BNO₂

Formula weight 255.12

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = X.XXX Å, α = 90°

b = Y.YYY Å, β = YY.YYY°

c = Z.ZZZ Å, γ = 90°

Volume VVVV.V Å³

Z 4

Density (calculated) D.DDD Mg/m³

Absorption coefficient μ μμ μ mm⁻¹

F(000) FFFF

Crystal size 0.X × 0.Y × 0.Z mm

Theta range for data collection θ.θθ to θθ.θθ°

Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l

Reflections collected NNNNN

Independent reflections nnnnn [R(int) = 0.rrrr]

Completeness to theta 99.9 %

Refinement method Full-matrix least-squares on F²

Data / restraints / params nnnn / 0 / ppp

Goodness-of-fit on F² S.SSS
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Final R indices [I>2sigma(I)] R₁ = 0.rrrr, wR₂ = 0.wwww

R indices (all data) R₁ = 0.rrrr, wR₂ = 0.wwww

Largest diff. peak and hole p.ppp and -h.hhh e.Å⁻³

Table 2: Selected Bond Lengths (Å).

Atom 1 Atom 2 Length (Å)

B(1) O(1) X.XXX

B(1) O(2) Y.YYY

B(1) C(4) Z.ZZZ

N(1) C(1) A.AAA

N(1) C(8a) B.BBB

Table 3: Selected Bond Angles (°).

Atom 1 Atom 2 Atom 3 Angle (°)

O(1) B(1) O(2) XXX.X

O(1) B(1) C(4) YYY.Y

O(2) B(1) C(4) ZZZ.Z

C(1) N(1) C(8a) AAA.A

Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural

determination of isoquinoline-derived boronic esters.
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Caption: Workflow from synthesis to crystal structure determination.
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Caption: Detailed workflow for single-crystal X-ray crystallography.
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Conclusion
This technical guide outlines the fundamental experimental procedures for the synthesis and

definitive structural characterization of isoquinoline-derived boronic esters. While access to

specific crystallographic reports remains a prerequisite for detailed structural analysis of

individual compounds, the generalized protocols and workflows presented herein provide a

robust framework for researchers in drug development and chemical sciences to approach the

study of this promising class of molecules. The precise structural data obtained from these

methods is indispensable for advancing our understanding of their chemical and biological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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